CPTH2 hydrochloride

Epigenetics Histone acetyltransferase Target selectivity

CPTH2 hydrochloride is a cyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone that selectively inhibits Gcn5 (KAT2A) HAT activity with improved aqueous solubility. It is validated for decreasing H3-AcK14 acetylation, inducing apoptosis in ccRCC cells, promoting axon outgrowth in DRG neurons, and exerting selective antifungal activity against Candida species including C. auris synergism with caspofungin. Unlike pan-HAT or p300-only inhibitors, CPTH2 engages both Gcn5 and p300 pathways with defined selectivity. Use for Gcn5-dependent acetylation studies, renal cancer invasion assays, or antifungal synergy research. Confirm target specificity with orthogonal genetic controls.

Molecular Formula C14H15Cl2N3S
Molecular Weight 328.3 g/mol
Cat. No. B2653799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPTH2 hydrochloride
Molecular FormulaC14H15Cl2N3S
Molecular Weight328.3 g/mol
Structural Identifiers
SMILESC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Cl
InChIInChI=1S/C14H14ClN3S.ClH/c15-11-7-5-10(6-8-11)13-9-19-14(16-13)18-17-12-3-1-2-4-12;/h5-9H,1-4H2,(H,16,18);1H
InChIKeyODVWZAKKCNHATB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CPTH2 Hydrochloride for HAT Inhibition: Chemical Identity and Core Mechanism Overview


CPTH2 hydrochloride (CAS: 2108899-91-6) is a cyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone derivative that functions as a histone acetyltransferase (HAT) inhibitor with selectivity for the Gcn5 (KAT2A) network . The free base CPTH2 (CAS: 357649-93-5) was first characterized in 2009 as a novel Gcn5p HAT inhibitor [1], with the hydrochloride salt offering improved aqueous solubility for in vitro applications. CPTH2 inhibits acetylation of histone H3 by Gcn5 and additionally induces apoptosis and reduces invasiveness in clear cell renal carcinoma (ccRCC) cells via p300 (KAT3B) inhibition .

Why CPTH2 Hydrochloride Cannot Be Simply Substituted with Other Gcn5 or Pan-HAT Inhibitors


HAT inhibitors vary substantially in their target selectivity profiles, cellular potency, and functional outcomes. While CPTH2 targets Gcn5 and demonstrates cellular activity via both Gcn5 and p300 pathways [1], alternative Gcn5 inhibitors such as MB-3 (Butyrolactone 3) exhibit different potency ranges and mechanisms , and pan-HAT inhibitors like anacardic acid and garcinol lack Gcn5 specificity . Furthermore, CPTH2 analogs including CPTH6 and newer thiazolyl-hydrazone derivatives show divergent potency profiles against p300 and pCAF, with some exhibiting higher anti-HAT activity than CPTH2 while others demonstrate distinct selectivity [2]. Generic substitution across HAT inhibitor classes without confirming target engagement and functional equivalence risks introducing confounding variables in experimental outcomes, particularly in studies where Gcn5-specific modulation is required.

Quantitative Differential Evidence for CPTH2 Hydrochloride: Head-to-Head and Cross-Study Comparisons


Gcn5 vs. p300 Selectivity: CPTH2 Functional Target Profile Compared to A-485 and C646

CPTH2 exhibits a dual-target functional profile engaging both Gcn5 and p300 pathways, distinguishing it from single-target inhibitors. While p300-selective inhibitors like A-485 (p300 IC50 = 0.06 μM) and C646 (p300 Ki = 400 nM) demonstrate high potency against p300/CBP with minimal Gcn5 activity , CPTH2 modulates the Gcn5p network and also induces functional effects via p300 inhibition in cellular models [1]. This broader functional engagement makes CPTH2 distinct from p300-exclusive tool compounds.

Epigenetics Histone acetyltransferase Target selectivity

Gcn5 Inhibitor Potency in Cellular Assays: CPTH2 vs. MB-3 Functional Efficacy Comparison

In a direct comparative study using cultured cerebellar granule neurons (CGNs), CPTH2 and MB-3 (Butyrolactone 3) were both employed as Gcn5 inhibitors to assess apoptosis induction [1]. Both compounds induced typical apoptosis following Gcn5 inactivation, with comparable functional outcomes. However, their potency ranges differ: CPTH2 shows effective concentrations of 50–200 μM in cellular assays, while MB-3 has a reported Gcn5 IC50 of 100 μM and was used at 200 μM in this study . CPTH2 also inhibits Gcn5-dependent H3 acetylation at lower concentrations (0.6–0.8 mM in yeast) [2].

Neuroscience Apoptosis Gcn5 inhibition

Anticancer Functional Activity in ccRCC: Invasion and Migration Inhibition by CPTH2

CPTH2 (100 μM; 24–48 h) counteracts invasion and migration of ccRCC 786-O cells in culture, as measured in standard invasion/migration assays . This functional anti-invasive phenotype is associated with reduced acetylation of global AcH3 histone and H3AcK18 at 100 μM after 12–48 h treatment [1]. The compound also produces a drastic increase in apoptotic/dead cell population after 48 h . This anti-invasive effect represents a specific functional outcome not uniformly observed across all HAT inhibitors.

Cancer biology ccRCC Invasion Migration

Antifungal Activity: CPTH2 Selective Fungicidal Effect Against CTG Clade Candida Species

CPTH2 demonstrates selective antifungal activity against CTG clade Candida species, including Candida albicans, with fungicidal effects [1]. This activity is independent of Gcn5 inhibition, representing a distinct mechanism from its HAT inhibitory function [2]. Furthermore, CPTH2 protects macrophages from Candida-mediated death and synergizes with caspofungin against C. auris in vitro and in vivo without notable toxicity [3].

Antifungal Candida Infectious disease

Axon Growth Promotion: CPTH2 vs. HDAC Inhibitors in Adult DRG Neurons

In cultured adult dorsal root ganglia (DRG) neurons, CPTH2 improves axon outgrowth, whereas inhibition of HDACs by trichostatin A (TSA) or tubacin inhibits axon growth [1]. This directional difference highlights the divergent roles of HAT vs. HDAC inhibition in axon growth regulation. CPTH2 and anacardic acid (another HAT inhibitor) both promote axon outgrowth, but CPTH2 specifically affects histone acetylation rather than tubulin acetylation, whereas HDAC inhibitors increase tubulin acetylation [2].

Neuroscience Axon regeneration Spinal cord injury

CPTH2 vs. Novel Thiazolyl-Hydrazone Analogs: Benchmarking Anti-HAT Potency and Safety

In a 2022 study, novel thiazolyl-hydrazone derivatives with arylsulfone moieties were synthesized as CPTH2 analogs. Compounds 3, 4, 10b, and 11b showed excellent inhibitory effects on p300 compared to CPTH2, with compound 10b demonstrating the highest activity against both p300 and pCAF [1]. Compound 10b also exhibited higher anticancer efficacy than CPTH2 against K562 leukemia cells and showed a better safety profile on normal cells [2]. CPTH2 serves as the benchmark reference compound against which these improved analogs were measured.

Medicinal chemistry SAR Drug discovery

Recommended Scientific Applications for CPTH2 Hydrochloride Based on Differential Evidence


Gcn5-Dependent Epigenetic Regulation Studies in Yeast and Mammalian Systems

CPTH2 is validated for modulating the Gcn5p functional network in Saccharomyces cerevisiae and mammalian cells, as established in the foundational characterization [1]. The compound decreases acetylation of bulk histone H3 at the H3-AcK14 site in vivo and inhibits recombinant Gcn5 HAT activity in vitro, with effects reversed by increasing histone H3 concentration [2]. Select CPTH2 when the research objective requires chemical interrogation of Gcn5-dependent acetylation, as p300-selective inhibitors like A-485 or C646 will not engage this target. Note that CPTH2 also affects p300 (KAT3B) in ccRCC cells, so orthogonal genetic approaches (GCN5 knockdown/knockout) are recommended to confirm target specificity.

ccRCC Invasion and Migration Assays Requiring Anti-Metastatic Phenotypic Readouts

Based on quantitative evidence that CPTH2 (100 μM, 24–48 h) counteracts invasion and migration of ccRCC 786-O cells while reducing H3 acetylation and inducing apoptosis [1], this compound is specifically suited for studies investigating the role of HAT activity in renal cancer cell invasiveness. Unlike HAT inhibitors that have not been characterized in ccRCC migration assays, CPTH2 provides a validated tool with established working concentrations and time points [2]. Researchers should be aware of the dual Gcn5/p300 engagement in this context.

Axon Regeneration and Neuroregenerative Studies in DRG Neuron Models

CPTH2 improves axon outgrowth in adult DRG neurons, an effect opposite to that observed with HDAC inhibitors (TSA, tubacin) [1]. This functional dichotomy makes CPTH2 valuable for studies comparing HAT inhibition vs. HDAC inhibition in axon growth regulation. Use CPTH2 at 200 μM in DRG cultures to promote axon outgrowth, with the understanding that H3/H4 histone acetylation rather than tubulin acetylation is modulated [2]. For studies requiring chemical-genetic dissection of acetylation targets in neurons, CPTH2 provides a defined HAT inhibitor tool distinct from anacardic acid, which has broader activity.

Antifungal Screening and Host-Pathogen Interaction Studies with Candida Species

CPTH2 demonstrates selective fungicidal activity against CTG clade Candida species (including C. albicans) and protects macrophages from Candida-mediated death, with this activity being independent of Gcn5 inhibition [1]. Additionally, CPTH2 synergizes with caspofungin against C. auris in vitro and in vivo [2]. This dual functionality (HAT inhibitor plus antifungal) distinguishes CPTH2 from other HAT inhibitors lacking characterized antifungal properties. Use CPTH2 in antifungal susceptibility testing, synergy studies with echinocandins, and investigations of epigenetic regulation in fungal pathogenesis.

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